molecular formula C8H10N2O2 B1419516 Ethyl 6-methylpyridazine-3-carboxylate CAS No. 64210-57-7

Ethyl 6-methylpyridazine-3-carboxylate

Cat. No. B1419516
CAS RN: 64210-57-7
M. Wt: 166.18 g/mol
InChI Key: GNCUVFPHYFZIRH-UHFFFAOYSA-N
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Description

Ethyl 6-methylpyridazine-3-carboxylate is a chemical compound with the CAS Number: 64210-57-7 . It has a molecular weight of 166.18 and its IUPAC name is ethyl 6-methyl-3-pyridazinecarboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methylpyridazine-3-carboxylate is represented by the linear formula C8H10N2O2 . The InChI key for this compound is GNCUVFPHYFZIRH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 6-methylpyridazine-3-carboxylate is a solid at room temperature . The storage temperature for this compound is normal room temperature .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Ethyl 6-methylpyridazine-3-carboxylate has been utilized in the synthesis of antimicrobial agents. For instance, Abdel-Mohsen (2014) detailed the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, which showed significant antimicrobial activity against a range of bacteria and fungi (Abdel-Mohsen, 2014).

Development of Functionalized Derivatives

The compound has also been involved in creating various functionalized derivatives. Balogh et al. (2009) synthesized ethyl 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, highlighting the compound's versatility in chemical reactions (Balogh et al., 2009).

Novel Compound Synthesis

In 2015, Lil synthesized a novel compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate, demonstrating the potential for novel compound development using this substance (Lil, 2015).

Heterocyclic Moiety Synthesis

Ethyl 6-methylpyridazine-3-carboxylate has been employed in synthesizing various heterocyclic moieties. This includes the work by Arrault et al. (2002), who synthesized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives (Arrault et al., 2002).

Pharmaceutical Research

In pharmaceutical research, Zhu et al. (2003) used ethyl 2-methyl-2,3-butadienoate, a similar compound, to synthesize tetrahydropyridines, showcasing the relevance in medicinal chemistry (Zhu et al., 2003).

Regioselective Synthesis

Ohsumi and Neunhoeffer (1992) illustrated the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, emphasizing the compound's utility in specific synthetic pathways (Ohsumi & Neunhoeffer, 1992).

Safety And Hazards

The safety information for Ethyl 6-methylpyridazine-3-carboxylate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

ethyl 6-methylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-4-6(2)9-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCUVFPHYFZIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665303
Record name Ethyl 6-methylpyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylpyridazine-3-carboxylate

CAS RN

64210-57-7
Record name Ethyl 6-methylpyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ju, D Miao, R Yu, S Koo - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… Ethyl 6-methylpyridazine-3-carboxylate (21). The reaction with hydrazine monohydrate (0.06 mL, 0.78 mmol) produced 21 (21 mg, 0.13 mmol) in 24% yield as colorless oil. Data for 21: …
Number of citations: 21 pubs.rsc.org

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